2,7-Diacetyl-1,8-naphthyridine 2,7-Diacetyl-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15751847
InChI: InChI=1S/C12H10N2O2/c1-7(15)10-5-3-9-4-6-11(8(2)16)14-12(9)13-10/h3-6H,1-2H3
SMILES:
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

2,7-Diacetyl-1,8-naphthyridine

CAS No.:

Cat. No.: VC15751847

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

2,7-Diacetyl-1,8-naphthyridine -

Specification

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 1-(7-acetyl-1,8-naphthyridin-2-yl)ethanone
Standard InChI InChI=1S/C12H10N2O2/c1-7(15)10-5-3-9-4-6-11(8(2)16)14-12(9)13-10/h3-6H,1-2H3
Standard InChI Key QYPPJTQFKVCGQH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=NC2=C(C=C1)C=CC(=N2)C(=O)C

Introduction

Structural Characteristics of 2,7-Diacetyl-1,8-Naphthyridine

The 1,8-naphthyridine core consists of two fused pyridine rings, with nitrogen atoms at the 1- and 8-positions. Substitution at the 2- and 7-positions with acetyl groups introduces steric and electronic modifications that influence molecular geometry and intermolecular interactions.

Crystallographic and Geometric Features

X-ray crystallography of related compounds, such as 2,7-dimethyl-1,8-naphthyridine, reveals a nearly planar bicyclic system with a dihedral angle of 0.42° between the pyridine rings . The acetyl groups in 2,7-diacetyl-1,8-naphthyridine are expected to adopt similar planarity, with slight distortions due to the bulkier substituents. Key bond lengths and angles for the parent system are summarized below:

ParameterValue (Å or °)Source Compound
N1—C1 bond length1.3662 (7)2,7-dimethyl derivative
C2—C3 bond length1.4165 (9)2,7-dimethyl derivative
Dihedral angle between rings0.42 (3)°2,7-dimethyl derivative

The acetyl groups likely engage in intramolecular hydrogen bonding with adjacent nitrogen atoms, stabilizing the planar conformation. This structural rigidity is critical for its interactions in biological systems and supramolecular assemblies .

Synthetic Methodologies

Direct Acetylation of 1,8-Naphthyridine Precursors

A common route to 2,7-diacetyl-1,8-naphthyridine involves the acetylation of 2,7-diamino- or 2,7-dimethyl-1,8-naphthyridine derivatives. For example:

  • Oxidation of Methyl Groups: 2,7-dimethyl-1,8-naphthyridine can be oxidized using selenium dioxide (SeO₂) in dioxane to yield the corresponding dialdehyde, which is subsequently acetylated .

  • Acetylation of Amine Derivatives: 2,7-diamino-1,8-naphthyridine undergoes acetylation with acetic anhydride under reflux conditions, producing the diacetylated product.

Example Synthesis Protocol

  • Starting Material: 2,7-dimethyl-1,8-naphthyridine (0.201 g, 1.0 mmol)

  • Oxidation: React with SeO₂ (0.11 g, 1.0 mmol) in dioxane/H₂O at 50–55°C for 4 hours .

  • Acetylation: Treat the dialdehyde intermediate with acetic anhydride (0.5 mL) at 80°C overnight.

  • Yield: ~75–87% after purification .

Chemical Reactivity and Functionalization

The acetyl groups at the 2- and 7-positions render the compound susceptible to nucleophilic and electrophilic reactions:

Nucleophilic Substitution

The electron-withdrawing acetyl groups activate the naphthyridine ring for nucleophilic attack. For instance, chlorine substitution at the 4-position (as in 4-chloro-2,7-dimethyl-1,8-naphthyridine) can be displaced by methoxide or amine nucleophiles .

Cyclization Reactions

Under acidic conditions, the acetyl groups may participate in cyclization to form fused heterocycles, expanding the compound’s utility in synthesizing polycyclic architectures.

Mechanisms of Biological and Catalytic Action

Biological Activity

1,8-Naphthyridine derivatives exhibit broad pharmacological profiles, including antitumor, antihypertensive, and immunostimulant properties . The diacetyl variant may inhibit enzymes such as topoisomerases or kinases via hydrogen bonding and π-stacking interactions with active sites.

Catalytic Applications

The compound’s nitrogen-rich structure enables coordination to transition metals, making it a candidate for catalytic systems. For example, it can act as a ligand in palladium-catalyzed cross-coupling reactions.

Applications in Materials Science and Medicine

Pharmaceutical Development

  • Antitumor Agents: Analogous naphthyridines intercalate DNA or inhibit replication enzymes .

  • Herbicide Safeners: Modulate herbicide metabolism in crops to enhance efficacy .

Supramolecular Chemistry

The planar structure and hydrogen-bonding capacity facilitate self-assembly into molecular networks, useful in designing sensors or nanostructured materials .

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